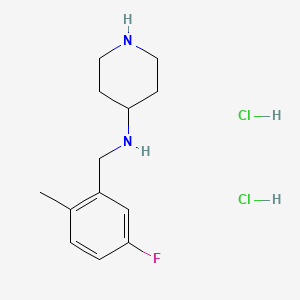

N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride

Descripción

Propiedades

IUPAC Name |

N-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2.2ClH/c1-10-2-3-12(14)8-11(10)9-16-13-4-6-15-7-5-13;;/h2-3,8,13,15-16H,4-7,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUXKGPRRLRKSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CNC2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 5-fluoro-2-methylbenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and purification processes .

Análisis De Reacciones Químicas

Types of Reactions

N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to its amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

Synthesis Methods

The synthesis of N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 5-fluoro-2-methylbenzyl chloride with piperidin-4-amine. The reaction is generally facilitated by a base such as sodium hydroxide or potassium carbonate under controlled conditions. The final product is purified and converted into its dihydrochloride salt form using hydrochloric acid.

Chemical Properties

The molecular formula for N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride is with a molecular weight of approximately 295.22 g/mol. Its structure features a piperidine ring substituted with a 5-fluoro-2-methylbenzyl group, enhancing its solubility and reactivity in biological assays.

Scientific Research Applications

N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride has several key applications across different scientific domains:

A. Chemistry

- Building Block for Synthesis : It serves as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.

- Reactivity Studies : The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for developing new chemical entities.

B. Biology

- Biological Activity : Research indicates potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for mood regulation.

- In Vitro Studies : Preliminary studies have shown its activity against various biological targets:

| Study Type | Target | Result |

|---|---|---|

| Antiviral Activity | HIV-1 | Moderate protection observed |

| Cytotoxicity | Vero-76 Cells | CC50 = 92 μM |

| Antibacterial Activity | Various Bacteria | Active against multiple strains |

C. Medicine

- Therapeutic Potential : Ongoing research explores its potential therapeutic uses in treating neurological disorders, anxiety disorders, and certain types of cancer.

A. Neuropharmacology

In studies examining the effects on neurotransmitter systems, N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride demonstrated significant influence on serotonin signaling pathways, suggesting potential anxiolytic and antidepressant effects.

B. Cancer Research

Research has indicated selective toxicity towards malignant cells while sparing non-malignant cells, indicating its potential for targeted cancer therapies.

Mecanismo De Acción

The mechanism of action of N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It acts as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Melting Points and Stability

- DDO-02003 : Melting point = 207–211°C, with recrystallization in ethyl acetate (EA) .

- Target Compound : Stability inferred to align with dihydrochloride salts, requiring standard handling (e.g., moisture control) .

Key Differentiators and Research Implications

Substituent Effects: Halogen vs. Alkyl: The 5-F substituent in the target compound may improve metabolic stability compared to 5-Cl analogs (e.g., CAS 1349716-53-5) .

Further studies should evaluate the target compound’s ion channel selectivity .

Actividad Biológica

N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride has the molecular formula C₁₃H₂₁Cl₂FN₂ and a molecular weight of approximately 295.22 g/mol. The compound features a piperidine ring substituted with a 5-fluoro-2-methylbenzyl group, which contributes to its distinct chemical properties and biological activities. The presence of fluorine is particularly noteworthy as it often enhances the lipophilicity and metabolic stability of organic compounds, potentially improving their pharmacokinetic profiles.

The mechanism of action for N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride involves its interaction with various molecular targets, particularly neurotransmitter receptors. Initial studies suggest that this compound may modulate pathways associated with serotonin and norepinephrine, which are critical in mood regulation and other physiological processes.

Key Interactions:

- Receptor Binding : The compound acts as an agonist or antagonist at specific receptors, influencing signal transduction pathways.

- Cellular Effects : It has been implicated in processes such as cellular proliferation, migration, and survival, particularly through pathways like the ERK5 mitogen-activated protein kinase pathway .

Pharmacological Properties

Research indicates that N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride exhibits significant activity in various biological assays:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro. For instance, studies have demonstrated its effectiveness against human leukemia cell lines, with IC50 values indicating substantial cytotoxicity .

- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, it is being investigated for potential applications in treating mood disorders or neurodegenerative diseases .

- Antimicrobial Properties : Preliminary findings suggest some antimicrobial activity, warranting further investigation into its efficacy against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride:

Study 1: Anticancer Efficacy

A study published in MDPI reported that derivatives of piperidine compounds, including N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride, exhibited significant cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 0.65 µM .

Study 2: Neurotransmitter Interaction

Research published by PMC indicated that this compound interacts with serotonin and norepinephrine transporters, suggesting potential applications in treating depression or anxiety disorders. The binding affinity was evaluated using radiolabeled assays to determine its efficacy compared to standard antidepressants .

Comparative Analysis

The following table summarizes the biological activities of N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride compared to related compounds:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride | Anticancer | 0.65 | Induces apoptosis in MCF-7 cells |

| N-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine | Neuropharmacological | TBD | Potential antidepressant effects |

| N-(4-Methylphenyl)piperidin-4-amine | Analgesic | TBD | Known for distinct analgesic properties |

Q & A

Basic: What are the optimal synthetic routes for N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride, and how can purity be validated?

Methodological Answer:

The compound is typically synthesized via reductive amination. A common approach involves reacting 5-fluoro-2-methylbenzaldehyde with piperidin-4-amine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) under acidic conditions (e.g., acetic acid) . Post-synthesis, purification via column chromatography (e.g., silica gel, methanol/dichloromethane gradient) is recommended. Purity validation should employ HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and ¹H/¹³C NMR to confirm the absence of unreacted intermediates or byproducts. For dihydrochloride salt formation, stoichiometric HCl in ethanol is used, with final purity ≥95% confirmed by elemental analysis .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Due to its potential irritancy and hygroscopic nature, handling requires PPE (nitrile gloves, lab coat, safety goggles) and adherence to fume hood protocols . Storage should be in airtight, light-resistant containers at 2–8°C to prevent decomposition. Incompatibilities include strong oxidizers (e.g., peroxides) and bases, which may induce hazardous reactions. Fire safety measures recommend CO₂ or dry chemical extinguishers, and firefighters should use self-contained breathing apparatus (SCBA) due to possible HCl release during combustion .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., receptor binding vs. functional assays)?

Methodological Answer:

Discrepancies often arise from assay-specific conditions. For receptor-binding studies (e.g., σ-1 or 5-HT receptors), ensure uniform radioligand concentrations (e.g., [³H]-ligand saturation binding) and buffer pH (6.5–7.4) to minimize false positives . Functional assays (e.g., cAMP inhibition) should include controls for off-target effects, such as using selective antagonists (e.g., NE-100 for σ-1). Cross-validate findings with orthogonal techniques like SPR (surface plasmon resonance) to confirm binding kinetics. Data normalization to reference agonists/antagonysts (e.g., haloperidol) is critical for inter-study comparability .

Advanced: What experimental strategies optimize stability profiling under varying pH and temperature conditions?

Methodological Answer:

Conduct forced degradation studies:

- Acidic/alkaline hydrolysis: Incubate the compound in 0.1N HCl/NaOH at 40°C for 24h, followed by HPLC-PDA analysis to detect hydrolytic byproducts (e.g., free amine or benzyl alcohol derivatives) .

- Oxidative stress: Treat with 3% H₂O₂ at 25°C for 6h; monitor for N-oxide formation via LC-MS.

- Thermal stability: Store solid samples at 40°C/75% RH for 4 weeks; assess hygroscopicity via dynamic vapor sorption (DVS). Kinetic stability modeling (Arrhenius plots) can predict shelf-life under standard storage conditions .

Advanced: How to design dose-response studies for in vivo neuropharmacological applications?

Methodological Answer:

For rodent models (e.g., neuropathic pain or anxiety), administer the compound intraperitoneally in a dose range of 1–30 mg/kg, dissolved in saline with ≤5% DMSO. Include positive controls (e.g., gabapentin for pain) and vehicle controls. Blood-brain barrier penetration can be confirmed via LC-MS/MS quantification of brain homogenates 30min post-administration. Behavioral endpoints (e.g., von Frey filament tests) should be blinded and analyzed using two-way ANOVA with post-hoc Tukey tests .

Basic: What analytical techniques are recommended for structural elucidation?

Methodological Answer:

- Mass spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~297.1 for free base) and isotopic pattern matching.

- NMR: ¹H NMR (D₂O, 400 MHz) should show characteristic peaks: δ 7.2–7.4 (aromatic H), 3.8 (N-CH₂ benzyl), and 2.9–3.1 (piperidine H). ¹⁹F NMR can confirm the fluoro-substituent at δ -115 ppm .

- XRD: Single-crystal X-ray diffraction for absolute configuration verification, though crystallization may require vapor diffusion with ethanol/water .

Advanced: How to address low yield in large-scale synthesis?

Methodological Answer:

Optimize stoichiometry (1.2:1 benzyl halide:piperidine amine) and reaction time (12–24h for reductive amination). Switch to flow chemistry for improved mixing and heat transfer, using immobilized NaBH(OAc)₃ on polymer supports. For dihydrochloride precipitation, use cold ethanol (−20°C) to enhance crystal formation. Process analytical technology (PAT) like in-line FTIR monitors reaction progress in real time .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.